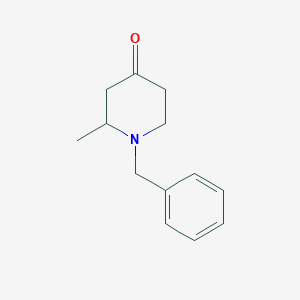

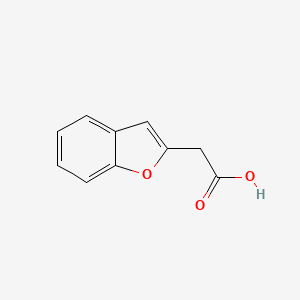

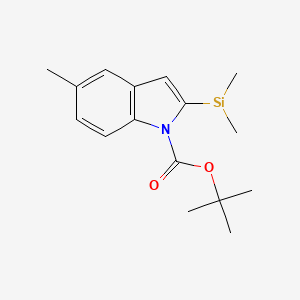

1-Boc-2-dimethylsilanyl-5-methyl-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aromatic Metamorphosis of Indoles into 1,2-Benzazaborins

Indoles are a fundamental class of aromatic compounds prevalent in natural products and pharmaceuticals. The transformation of indoles, particularly the endocyclic functionalization involving the cleavage of the C2-N bond, is a significant challenge due to the bond's aromaticity and strength. The study presents a novel approach to convert indoles into 1,2-benzazaborins through an "aromatic metamorphosis." This process involves a reductive ring-opening using lithium metal followed by trapping the resulting dianionic species with organoboronic esters. The creation of 1,2-azaborins, which are BN isosteres of benzene, is of high interest in both academic and industrial settings, and this new method could greatly enhance the chemistry surrounding these compounds .

Intermolecular Interactions in Crystal Structure of Indole Derivative

The synthesis of a new indole derivative was achieved through a condensation reaction between 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol. The resulting compound was characterized using various spectroscopic and thermal methods, and its structure was confirmed by X-ray single crystal diffraction. The analysis of the crystal structure through Hirshfeld surface and 2D fingerprint plots revealed the presence of short intermolecular interactions. The study also utilized DFT to compare the structures of the monomer and dimer forms with the experimental data. The electronic spectra were assigned based on TD-DFT results, and molecular orbital energy level diagrams were explored. Additionally, the molecular electrostatic potential map was used to identify electrophilic and nucleophilic regions, and the GIAO method helped compute and compare NMR chemical shifts. The compound exhibited good thermal stability up to 215°C .

Synthesis Analysis

The synthesis of indole derivatives in both studies involves complex reactions that lead to the formation of new compounds with potential applications in various fields. In the first study, the synthesis of 1,2-benzazaborins from indoles represents a significant advancement in the field of aromatic compound chemistry due to the difficulty in cleaving the C2-N bond of indoles . The second study's synthesis of an indole derivative through condensation reaction showcases the versatility of indoles in forming stable compounds with interesting intermolecular interactions .

Molecular Structure Analysis

The molecular structure of the indole derivatives was extensively analyzed in both studies. The first study did not provide detailed structural information about the 1,2-benzazaborins, but the transformation process suggests significant changes in the indole's aromatic system . In the second study, the crystal structure of the indole derivative was confirmed by X-ray diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis, providing a detailed understanding of the compound's molecular arrangement .

Chemical Reactions Analysis

The chemical reactions involved in both studies are complex and result in the formation of new compounds with unique properties. The "aromatic metamorphosis" of indoles into 1,2-benzazaborins involves a reductive ring-opening and subsequent trapping with organoboronic esters . The condensation reaction in the second study leads to the formation of a stable indole derivative with defined intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. The first study did not detail the properties of the 1,2-benzazaborins, but their synthesis method implies potential stability and reactivity changes due to the insertion of boron into the indole ring . The second study provided a comprehensive analysis of the indole derivative's properties, including thermal stability, electronic spectra, molecular orbital contributions, and NMR chemical shifts, highlighting its stability and potential reactivity .

Scientific Research Applications

Catalysis and Polymerization

The reactivity of indoles with perfluoroarylboranes to form 1:1 B-N complexes demonstrates significant potential in catalysis. These complexes, characterized by highly acidic sp3 methylenes, serve as effective proton sources for generating methylmetallocene cations. Indole-based catalyst systems have shown enhanced stability and efficiency in ethylene/propylene solution copolymerization, highlighting their utility in polymer chemistry (Bonazza et al., 2004).

Synthesis of Functionalized Indoles

Research has explored the synthesis of functionalized indoles in low-melting mixtures, preserving sensitive functional groups like N-Boc. This method enables the creation of indolenines and other indole derivatives under mild conditions, showcasing the adaptability of indoles in organic synthesis (Gore et al., 2012).

Formation of α-Carbolines

Indoles can be transformed into α-carbolines through a multi-step process involving acylation, Boc-protection, and 6π-electrocyclization. This methodology demonstrates the versatility of indoles in synthesizing complex heterocyclic compounds (Markey et al., 2013).

Development of Novel Derivatives

The reaction of indoles with 2-quinonyl boronic acid leads to indole substituted twistane-like derivatives. These reactions showcase the potential of indoles in creating novel structures with potential applications in medicinal and organic chemistry (Rojas-Martín et al., 2013).

Pharmaceutical Intermediates

Indole derivatives have been synthesized as intermediates in the development of pharmaceuticals, such as 5-HT2C receptor agonists. This highlights the role of indoles in the synthesis of biologically active compounds (Peters et al., 2005).

Role in HIV Research

The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate as a key intermediate for phosphoindole inhibitors in HIV research exemplifies the significant role of indoles in antiviral drug development (Mayes et al., 2010).

Safety And Hazards

properties

InChI |

InChI=1S/C16H22NO2Si/c1-11-7-8-13-12(9-11)10-14(20(5)6)17(13)15(18)19-16(2,3)4/h7-10H,1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIFKDTOVEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446974 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-dimethylsilanyl-5-methyl-indole | |

CAS RN |

475102-17-1 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl](dimethyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.